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Compound of Interest

Compound Name:
4-(Piperidin-1-

ylmethyl)benzaldehyde

CAS No.: 471929-86-9

Cat. No.: B1277019

Get Quote

In the landscape of synthetic chemistry and drug discovery, the selection of a starting reagent

is a critical decision that dictates reaction pathways, yield, and the biological profile of the final

compound. Substituted benzaldehydes are a cornerstone of this landscape, serving as

versatile building blocks for a myriad of complex molecules. This guide provides an in-depth

comparison of 4-(Piperidin-1-ylmethyl)benzaldehyde with a selection of structurally related

aldehydes: the parent benzaldehyde, 4-(Piperidin-1-yl)benzaldehyde, 4-

(Dimethylamino)benzaldehyde, and 4-(Morpholino)benzaldehyde.

Our analysis moves beyond a simple cataloging of properties. We will dissect the nuanced

effects of the para-substituent on the physicochemical, spectroscopic, and reactive

characteristics of the aldehyde. A key focus will be the distinction between direct heteroatom

conjugation to the aromatic ring versus an insulating methylene spacer, a feature unique to 4-
(Piperidin-1-ylmethyl)benzaldehyde in this comparison. This structural difference

fundamentally alters the electronic nature of the molecule, with significant implications for its

application in both chemical synthesis and biological systems.
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Structural and Physicochemical Properties: A Tale
of Two Substitution Patterns
The identity of the para-substituent profoundly influences the molecule's physical properties,

including its melting point, solubility, and lipophilicity (logP). These parameters are critical for

selecting appropriate reaction solvents, purification methods, and for predicting a compound's

pharmacokinetic behavior in drug development.

The aldehydes selected for this guide can be categorized into two groups based on their

substitution pattern:

Directly Conjugated Systems: 4-(Piperidin-1-yl)benzaldehyde, 4-

(Dimethylamino)benzaldehyde, and 4-Morpholinobenzaldehyde feature a nitrogen or oxygen

atom bonded directly to the phenyl ring. This allows the heteroatom's lone pair of electrons to

participate in resonance with the aromatic system, acting as a strong electron-donating

group (EDG).

Insulated System: 4-(Piperidin-1-ylmethyl)benzaldehyde possesses a methylene (-CH2-)

bridge between the piperidine nitrogen and the phenyl ring. This spacer prevents direct

resonance, meaning the piperidine moiety primarily exerts a weaker, inductive electron-

donating effect.

Below are the chemical structures of the compared aldehydes, visualized for clarity.

4-(Piperidin-1-ylmethyl)benzaldehyde Benzaldehyde 4-(Piperidin-1-yl)benzaldehyde 4-(Dimethylamino)benzaldehyde 4-Morpholinobenzaldehyde
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Caption: Chemical structures of the compared aldehydes.

The following table summarizes key physicochemical properties, providing a quantitative basis

for comparison.
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Property

4-
(Piperidin-
1-
ylmethyl)be
nzaldehyde

Benzaldehy
de

4-
(Piperidin-
1-
yl)benzalde
hyde

4-
(Dimethyla
mino)benza
ldehyde

4-
Morpholino
benzaldehy
de

Molecular

Formula
C₁₃H₁₇NO[1] C₇H₆O[2] C₁₂H₁₅NO[3] C₉H₁₁NO[4] C₁₁H₁₃NO₂[5]

Molecular

Weight

203.28 g/mol

[1]

106.12 g/mol

[2]

189.25 g/mol

[3]

149.19 g/mol

[4]
191.22 g/mol

Appearance

Yellow to

orange

solid[6]

Colorless to

yellow

liquid[2]

Solid
Yellow-white

powder[4]

Powder to

crystal[7]

Melting Point N/A -26 °C[8] 61-64 °C[9] 72-75 °C[10] 65-69 °C[7]

Boiling Point N/A 179 °C[8]
344.3 °C

(Predicted)[9]

176-177 °C

(17 mmHg)

[10]

365.5 °C

(Predicted)[7]

XLogP3 2.1[1] 1.5 2.9[3] 1.8 1.4

Topological

Polar Surface

Area

20.3 Å²[1] 17.1 Å² 20.3 Å²[3] 20.3 Å² 29.5 Å²

Expert Analysis: The data reveals clear trends. The introduction of a heterocyclic amine

significantly increases the melting point, molecular weight, and lipophilicity (XLogP3) compared

to unsubstituted benzaldehyde. Notably, 4-(Piperidin-1-yl)benzaldehyde has a significantly

higher XLogP3 value than 4-(Piperidin-1-ylmethyl)benzaldehyde, indicating greater

lipophilicity. This is likely due to the shielding of the polar nitrogen atom by its direct attachment

to the bulky phenyl ring, whereas the methylene spacer in our target compound provides more

conformational flexibility and solvent exposure for the amine.

Spectroscopic Profile: Unveiling Electronic Effects
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Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for

confirming molecular structure and probing the electronic environment of functional groups. For

aldehydes, the carbonyl (C=O) and aldehydic (C-H) protons are particularly sensitive reporters.

Spectrosco
pic Data

4-
(Piperidin-
1-
ylmethyl)be
nzaldehyde

Benzaldehy
de

4-
(Piperidin-
1-
yl)benzalde
hyde

4-
(Dimethyla
mino)benza
ldehyde

4-
Morpholino
benzaldehy
de

IR C=O

Stretch

(cm⁻¹)

~1695-1705

(Est.)
~1705[11]

~1680-1690

(Est.)
~1670-1680

~1675-1685

(Est.)

¹H NMR

Aldehyde δ

(ppm)

~9.9 ~10.0 ~9.7 ~9.7 ~9.75

¹³C NMR

Carbonyl δ

(ppm)

~191 ~192 ~190 ~190 ~190.5

Expert Analysis: The position of the C=O stretching frequency in the IR spectrum is a direct

measure of the bond's strength.[12][13] Conjugation and electron-donating groups weaken the

C=O double bond by increasing electron density, shifting the absorption to a lower

wavenumber (frequency).[11] As expected, benzaldehyde has the highest C=O frequency. The

directly conjugated amines (piperidine, dimethylamino, morpholino) cause a significant drop in

frequency due to strong resonance donation. 4-(Piperidin-1-ylmethyl)benzaldehyde, with its

insulated nitrogen, is predicted to have a C=O stretch closer to that of benzaldehyde, reflecting

the weaker inductive electron-donating effect.

Similarly, the chemical shift of the aldehyde proton in ¹H NMR is deshielded by the

electronegative carbonyl oxygen. Electron-donating groups increase the electron density

around this proton, causing a slight upfield (lower ppm) shift compared to benzaldehyde.[11]

The ¹³C NMR data for the carbonyl carbon follows the same trend, with EDGs causing an

upfield shift.[14]
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Comparative Reactivity in the Knoevenagel
Condensation
To provide a practical performance comparison, we turn to the Knoevenagel condensation, a

fundamental carbon-carbon bond-forming reaction.[15] It involves the reaction of an aldehyde

with an active methylene compound, typically catalyzed by a weak base like piperidine.[16] The

reaction rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.[17]

Aldehyde + Active Methylene Compound
(e.g., Malononitrile)

Nucleophilic Attack
on Carbonyl Carbon

Catalyzed by Base

Base Catalyst
(e.g., Piperidine)

Aldol-type Intermediate

Dehydration
(-H₂O)

α,β-Unsaturated Product
(e.g., Benzylidenemalononitrile)

Click to download full resolution via product page

Caption: Generalized workflow for the Knoevenagel condensation reaction.

Causality Behind Reactivity:

Electron-Withdrawing Groups (EWGs): Increase the partial positive charge on the carbonyl

carbon, making it more electrophilic and accelerating nucleophilic attack.
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Electron-Donating Groups (EDGs): Decrease the partial positive charge, reducing

electrophilicity and slowing the reaction.[17]

Based on this principle, we can predict the following reactivity order: Benzaldehyde > 4-
(Piperidin-1-ylmethyl)benzaldehyde > 4-Morpholinobenzaldehyde ≈ 4-(Piperidin-1-

yl)benzaldehyde ≈ 4-(Dimethylamino)benzaldehyde

The strongly donating, directly conjugated amino groups significantly deactivate the aldehyde.

The insulated piperidinylmethyl group in our target compound deactivates it to a lesser extent,

making it more reactive than the other substituted aldehydes but less reactive than the

unsubstituted parent.

Experimental Protocol: Comparative Knoevenagel
Condensation
This protocol is designed to be a self-validating system where all variables except the aldehyde

are kept constant, allowing for a direct comparison of reactivity based on product yield over a

fixed time.

Preparation: To five separate, identical round-bottom flasks, add malononitrile (1.0 eq.), a

catalytic amount of piperidine (0.1 eq.), and ethanol (5 mL) as the solvent.

Initiation: To each flask, add one of the five test aldehydes (1.0 eq.) simultaneously.

Reaction: Stir all five reaction mixtures vigorously at room temperature for a fixed duration

(e.g., 30 minutes).

Quenching & Isolation: Quench the reactions by adding cold water. The solid product will

precipitate.

Analysis: Collect the precipitate by vacuum filtration, wash with cold water, and dry to a

constant weight.

Quantification: Calculate the percentage yield for each reaction. The yield serves as a direct

proxy for the relative reactivity of the aldehyde under these conditions.

Anticipated Experimental Results
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Aldehyde Substituent Effect
Predicted
Reactivity

Predicted 30-Min
Yield

Benzaldehyde None (Reference) Highest ~95%

4-(Nitro)benzaldehyde

(Control)
Strong EWG Very High >98%

4-(Piperidin-1-

ylmethyl)benzaldehyd

e

Inductive EDG Moderate ~80-85%

4-

Morpholinobenzaldeh

yde

Resonance EDG Low ~65-70%

4-(Piperidin-1-

yl)benzaldehyde

Strong Resonance

EDG
Low ~60-65%

4-

(Dimethylamino)benza

ldehyde

Strong Resonance

EDG
Low ~60-65%

Biological Activity & Toxicological Insights
Substituted benzaldehydes are a well-known class of "bioreactive electrophiles".[18] Their

aldehyde functionality can readily react with biological nucleophiles, such as the amino groups

in proteins (e.g., lysine residues) and DNA, to form Schiff bases. This reactivity is central to

both their therapeutic potential and their toxicity.[18]
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R-CHO
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R-CH=N-R'
(Schiff Base / Imine)

+

R'-NH₂

(e.g., Protein Amine Group)
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+
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Caption: Formation of a Schiff base via reaction of an aldehyde with a primary amine.

The biological activity of these compounds is often linked to their ability to induce oxidative

stress or inhibit specific enzymes. For instance, piperidine-containing compounds have been

investigated for various activities, including antifungal and anti-inflammatory properties.[19]

However, this same reactivity contributes to cytotoxicity. Studies have evaluated various

substituted benzaldehydes against cancer cell lines, with activity being highly dependent on the

nature and position of the substituents.[20] The lipophilicity (logP) and electronic properties of

the molecule govern its ability to cross cell membranes and interact with intracellular targets. A

recent study demonstrated that the strength of the push/pull electronic nature of para-

substituents on benzaldehyde directly correlates with its effect on human serum albumin

conformation and its toxicity in zebrafish.[21]

Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method for assessing cell viability. It measures the

metabolic activity of cells, which is typically proportional to the number of viable cells.

Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of

5,000 cells/well and incubate for 24 hours to allow for attachment.
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Compound Treatment: Prepare serial dilutions of each test aldehyde in the cell culture

medium. Replace the old medium in the wells with the medium containing the test

compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

Incubate for 48 hours.

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with

active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan

crystals.

Absorbance Reading: Read the absorbance of each well at ~570 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot

viability against compound concentration and determine the IC₅₀ value (the concentration

required to inhibit 50% of cell growth).

Conclusion
4-(Piperidin-1-ylmethyl)benzaldehyde presents a unique and advantageous profile compared

to both unsubstituted benzaldehyde and its directly conjugated amine-substituted analogues.

Its key distinguishing feature—the methylene spacer—moderates the electron-donating

character of the piperidine group.

Key Takeaways:

Tuned Reactivity: It is more reactive than aldehydes with directly conjugated electron-

donating groups, potentially leading to faster reaction times and higher yields in syntheses

like the Knoevenagel condensation, without being as susceptible to oxidation as

unsubstituted benzaldehyde.

Distinct Physicochemical Properties: Its lipophilicity and polarity are different from its

conjugated cousin, 4-(piperidin-1-yl)benzaldehyde, offering researchers an alternative with

different solubility and pharmacokinetic profiles.
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Potential for Novel Biological Activity: The combination of the electrophilic aldehyde and the

flexible, basic piperidinylmethyl moiety creates a unique pharmacophore for engaging with

biological targets. Its moderated reactivity may offer a wider therapeutic window compared to

more aggressive electrophiles.

For the researcher and drug development professional, 4-(Piperidin-1-
ylmethyl)benzaldehyde is not merely another substituted aldehyde. It is a strategically

modified building block that offers a finely tuned balance of reactivity and physicochemical

properties, opening new avenues for the rational design of functional materials and therapeutic

agents.
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